molecular formula C21H18BrN3O6S2 B2360790 Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 893789-10-1

Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No. B2360790
CAS RN: 893789-10-1
M. Wt: 552.41
InChI Key: QNBNIWGXZPPYKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles were prepared via Robinson–Gabriel-type intramolecular cyclization reaction of the 2-acylamino ketones with phosphoryl trichloride at reflux .


Molecular Structure Analysis

The molecular structure of this compound includes a bromophenyl sulfonyl group, a dihydropyrimidinone group, and an ethyl benzoate group. The exact structure can be determined using spectroscopic techniques such as NMR and MS .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the search results.

Scientific Research Applications

Agrochemicals: Pesticides and Herbicides

Researchers explore the potential of this compound in agrochemicals. Its structural features, such as the pyrimidine ring and sulfonyl group, may lead to effective pesticides or herbicides. Investigations focus on selectivity, toxicity, and environmental impact.

These applications highlight the multifaceted nature of Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate, spanning fields from medicine to materials science. Keep in mind that ongoing research may uncover additional uses, making this compound an exciting area of study . If you’d like further details on any specific application, feel free to ask!

properties

IUPAC Name

ethyl 4-[[2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O6S2/c1-2-31-20(28)13-3-7-15(8-4-13)24-18(26)12-32-21-23-11-17(19(27)25-21)33(29,30)16-9-5-14(22)6-10-16/h3-11H,2,12H2,1H3,(H,24,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNIWGXZPPYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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